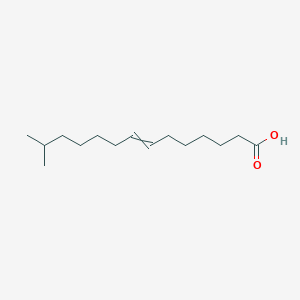
13-Methyltetradec-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyltetradec-7-enoic acid is a branched monounsaturated fatty acid It is characterized by a methyl group at the 13th carbon and a double bond at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-methyltetradec-7-enoic acid typically involves the coupling of appropriate precursors under controlled conditions. One method involves the use of (E)-13-methyltetradec-2-enoic acid as a starting material, which is then subjected to specific coupling conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methyltetradec-7-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the double bond to a single bond, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially modifying the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
13-Methyltetradec-7-enoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched monounsaturated fatty acids.
Biology: It is investigated for its role in cell membrane structure and function.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 13-methyltetradec-7-enoic acid exerts its effects involves its interaction with lipid bilayers and other molecular targets. Its amphipathic nature allows it to integrate into cell membranes, potentially altering their properties and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 13-Methyltetradec-2-enoic acid
- 13-Methyltetradec-9-enoic acid
- 14-Methylhexadec-6-enoic acid
Comparison: Compared to these similar compounds, 13-methyltetradec-7-enoic acid is unique due to the position of its double bond and methyl group. This structural difference can significantly impact its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
88505-44-6 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
13-methyltetradec-7-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h3-4,14H,5-13H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MZPZEPZETFNSST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


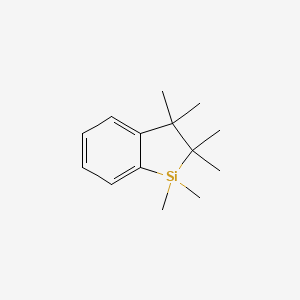
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)
![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
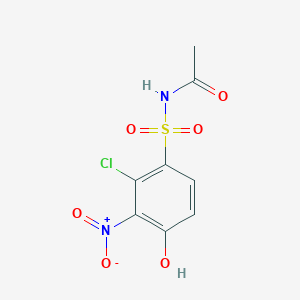
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
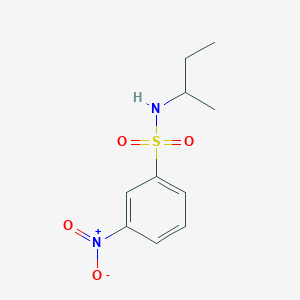
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
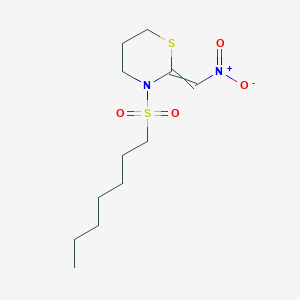

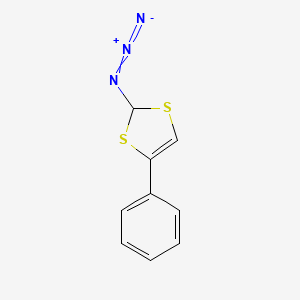
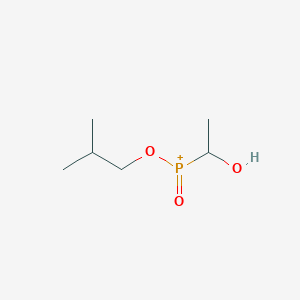
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
